molecular formula C12H9FN2O3 B6387859 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261920-02-8

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387859
CAS No.: 1261920-02-8
M. Wt: 248.21 g/mol
InChI Key: LZZQNDWNNZSPBP-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with 2-aminopyridine as the raw material. The process includes nitrification, amino acetylation, reduction of nitro groups, diazotization, Schiemann reaction, and hydrolysis of acetyl groups . Each step requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amino-substituted pyridines.

Scientific Research Applications

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can act as an inhibitor or modulator of specific enzymes and receptors, making it valuable in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Shares a similar pyridine core but lacks the hydroxyphenyl group.

    4-Fluoro-2-hydroxybenzoic acid: Contains the hydroxyphenyl group but lacks the pyridine ring.

    2-Amino-3-carboxypyridine: Similar pyridine structure but without the fluorine and hydroxyphenyl groups.

Uniqueness

What sets 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid apart is the combination of its functional groups, which confer unique chemical properties and biological activities. The presence of both the fluorine atom and the hydroxyphenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-7-1-2-8(10(16)4-7)6-3-9(12(17)18)11(14)15-5-6/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQNDWNNZSPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687249
Record name 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-02-8
Record name 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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